molecular formula C12H26O4 B179541 Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- CAS No. 25961-89-1

Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-

Cat. No. B179541
CAS RN: 25961-89-1
M. Wt: 234.33 g/mol
InChI Key: RGICCULPCWNRAB-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-, also known as Ethyltriethylene glycol, Ethoxytriglycol, Ethyltriglycol, Triethylene glycol monoethyl ether, Triglycol monoethyl ether, and 3,6,9-Trioxaundecan-1-ol , is a chemical compound with the molecular formula C8H18O4 . It has a molecular weight of 178.2261 .


Molecular Structure Analysis

The molecular structure of Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- consists of an ethanol molecule where the hydrogen of the hydroxyl group has been substituted by a 2-[2-(hexyloxy)ethoxy]ethyl group .

Scientific Research Applications

Ethanol Conversion and Catalytic Activity

  • Catalytic Dehydration of Ethanol : Ethanol conversion over commercial aluminas and silica-alumina was studied, focusing on the catalytic activity in ethanol dehydration. The research revealed that different aluminas, prepared through various industrial procedures, exhibited unique catalytic properties. This study demonstrates the potential of using specific types of aluminas for efficient ethanol conversion to ethylene (Phung, Lagazzo, Crespo, Escribano, & Busca, 2014).

  • Ethanol on Supported Au Catalysts : Investigation into the adsorption and reactions of ethanol on Au nanoparticles supported by various oxides revealed insights into the dehydrogenation of ethanol. The study highlighted the role of Au in enhancing the formation of ethoxy species and influencing the amount of desorbed products (Gazsi, Koos, Bánsági, & Solymosi, 2011).

Surface Chemistry and Reaction Intermediates

  • Ethoxy Group Decomposition : The decomposition and protonation of surface ethoxy groups on TiO2 were studied, revealing insights into the formation and behavior of these groups. This research is significant for understanding surface chemistry related to ethanol (Gamble, Jung, & Campbell, 1996).

  • Surface-mediated Reactions of Ethanol : A study on the transformation of ethanol on gold surfaces identified key reaction intermediates like ethoxy and acetate. It provided detailed pathways for the oxidation of ethanol and the formation of various carbonyl compounds (Liu, Xu, Haubrich, Madix, & Friend, 2009).

Catalytic Processes and Kinetics

  • Kinetics of Ethyl Ethanoate Synthesis : Research on the synthesis of ethyl ethanoate using a Cu/Cr2O3 catalyst revealed detailed kinetics and mechanisms. The study provides crucial insights for industrial applications in ethanol conversion processes (Colley, Tabatabaei, Waugh, & Wood, 2005).

  • Mechanism of Ethanol Conversion on Catalysts : In situ IR-spectroscopic data was used to explore the mechanism of ethanol conversion on a CuO/ZrO2 catalyst. This study identified various intermediates and reaction products, contributing to our understanding of ethanol conversion on such catalysts (Silchenkova, Matyshak, Bychkov, & Korchak, 2020).

Safety And Hazards

Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- is used as a solvent for coatings and degreasing . It is known that ethers tend to form unstable peroxides when exposed to oxygen . Ethyl, isobutyl, ethyl tert-butyl, and ethyl tert-pentyl ether are particularly hazardous in this respect .

properties

IUPAC Name

2-[2-(2-hexoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c1-2-3-4-5-7-14-9-11-16-12-10-15-8-6-13/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGICCULPCWNRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029333
Record name Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-

CAS RN

25961-89-1
Record name Triethylene glycol monohexyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25961-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Triethylene glycol hexyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-(hexyloxy)ethoxy]ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLENE GLYCOL HEXYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Weiss, J Engelhardt, S Fischer, CH Eriksson - imm.ki.se
The overarching aim of this study was to investigate strategies to identify new and emerging risk chemicals (NERCs) of human concern. Comparing chemicals analysed in human blood, …
Number of citations: 2 www.imm.ki.se
J Weiss, J Engelhardt, S Fischer, CH Eriksson - 2022 - diva-portal.org
Syftet med denna studie var att finna strategier för att identifiera nya riskkemikalier som vi människor kan bli exponerade för, baserat på den information som finns i Svenska …
Number of citations: 0 www.diva-portal.org

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